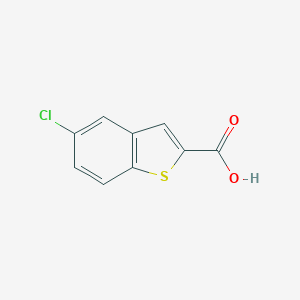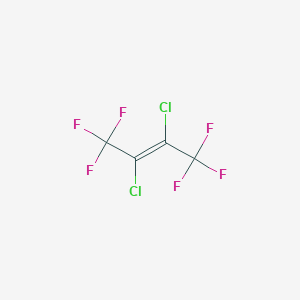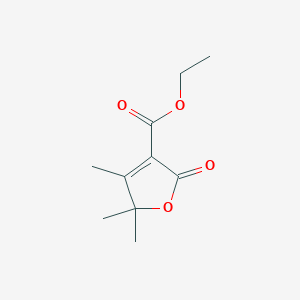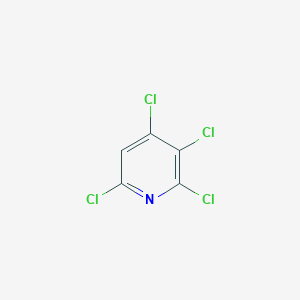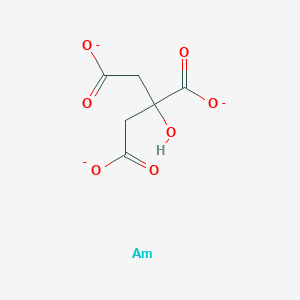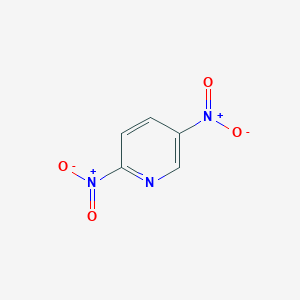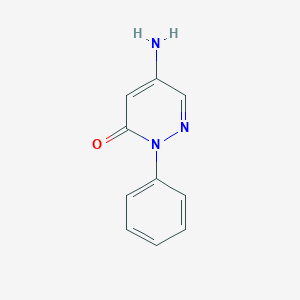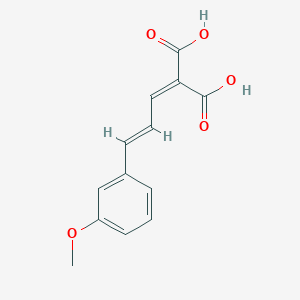
2-(3-(3-甲氧基苯基)烯基)丙二酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3-Methoxyphenyl)allylidene)malonic acid is a compound that can be synthesized and analyzed through various chemical methodologies. The compound’s structure and properties suggest its potential for diverse applications in materials science and possibly in selective membrane technologies.
Synthesis Analysis
The compound's synthesis involves the reaction of olefins with malonic acid in the presence of manganese(III) acetate, which yields derivatives including those with 4-methoxyphenyl groups. This method highlights the compound's accessibility through the manipulation of olefins (Ito, Nishino, & Kurosawa, 1983).
Molecular Structure Analysis
X-ray diffraction analysis has been used to characterize similar molecules, indicating the importance of unclassical hydrogen bonds such as C–H⋯N and C–H⋯Cl in the crystal structures of related allylidene malononitriles. These hydrogen bonds play a crucial role in linking molecules into polymers, which could infer similar structural characteristics for 2-(3-(3-Methoxyphenyl)allylidene)malonic acid (Wang, Li, Wu, & Zhang, 2011).
Chemical Reactions and Properties
The compound can undergo various chemical reactions, including electrophilic and nucleophilic substitutions. These reactions are crucial for further modifications and derivatizations of the compound, enabling the synthesis of a wide range of derivatives with potential applications in different fields (Nishino, Tsunoda, & Kurosawa, 1989).
Physical Properties Analysis
The physical properties of similar compounds have been extensively studied, revealing good thermal stability and semiconductor characteristics. These properties suggest that 2-(3-(3-Methoxyphenyl)allylidene)malonic acid could also exhibit similar traits, making it suitable for applications in materials science (Bertran, Armelin, Estrany, Gomes, Torras, & Alemán, 2010).
Chemical Properties Analysis
Analyzing the chemical properties of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid involves understanding its reactivity with various reagents, its potential for forming stable polymers, and its suitability for further chemical modifications. The compound’s structure allows for interactions that can lead to the formation of novel materials with unique properties (Kopinski, Pinhey, & Rowe, 1984).
科学研究应用
Synthesis and Chemical Properties
- Synthetic Applications : A study by Shimohigashi, Lee, and Izumiya (1976) demonstrates the synthesis of L-2-Amino-5-arylpentanoic acids, highlighting a method involving the conversion of diethyl [3-(p-methoxyphenyl)propyl]acetamidomalonate to its corresponding malonic acid, which is then decarboxylated to produce acetyl-L-Amp, a constituent amino acid in AM-toxins (Shimohigashi et al., 1976).
- Crystal Structure Analysis : Wang et al. (2011) synthesized derivatives of 2-((E)-1,3-diarylallylidene)malononitriles and characterized their crystal structures, identifying unclassical hydrogen bonds that link molecules to form polymers, indicating the compound's potential in material science and engineering (Wang et al., 2011).
Material Science and Engineering
- Polythiophene Derivatives : Bertran et al. (2010) prepared a new substituted polythiophene derivative bearing malonic acid, poly(2-thiophen-3-yl-malonic acid), characterized by FTIR, (1)H NMR, and theoretical methodologies. This polymer displays potential applications in selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses due to its good thermal stability and semiconductor properties (Bertran et al., 2010).
Potential Biomedical Applications
- Antifungal Activity : Zhang et al. (2018) isolated compounds from rice husks, including a derivative related to 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, which showed antifungal activity against rice pathogenic fungi, suggesting potential for agricultural or medical antifungal applications (Zhang et al., 2018).
安全和危害
未来方向
属性
IUPAC Name |
2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-18-10-6-2-4-9(8-10)5-3-7-11(12(14)15)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLHHXROZCJFQL-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC=C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C=C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-Methoxyphenyl)allylidene)malonic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
